molecular formula C14H16O2 B12976561 s-Indacene-4-acetic acid, 1,2,3,5,6,7-hexahydro- CAS No. 68293-39-0

s-Indacene-4-acetic acid, 1,2,3,5,6,7-hexahydro-

Cat. No.: B12976561
CAS No.: 68293-39-0
M. Wt: 216.27 g/mol
InChI Key: YMSAKLKEEFHGIJ-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of s-Indacene-4-acetic acid, 1,2,3,5,6,7-hexahydro- involves multiple steps. One notable method includes the sulfonylation with chlorosulfonic acid in methylene chloride, followed by the formation of a pyridinium salt and reaction with phosphorus pentachloride . Another method involves the use of trifluoroacetic acid in dichloromethane at 25°C for a few hours .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented. the multi-step synthetic routes mentioned above can be scaled up for industrial applications, ensuring the availability of the compound for various research and commercial purposes.

Chemical Reactions Analysis

Types of Reactions

s-Indacene-4-acetic acid, 1,2,3,5,6,7-hexahydro- undergoes several types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form various derivatives.

    Reduction: Reduction reactions can lead to the formation of more saturated derivatives.

    Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions

Common reagents used in these reactions include trifluoroacetic acid, phosphorus pentachloride, and chlorosulfonic acid . Reaction conditions typically involve moderate temperatures and inert atmospheres to prevent unwanted side reactions.

Major Products

The major products formed from these reactions include various sulfonylated and acylated derivatives, which can be further utilized in different chemical processes .

Mechanism of Action

The mechanism of action of s-Indacene-4-acetic acid, 1,2,3,5,6,7-hexahydro- involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. This interaction can lead to various biological effects, such as anti-inflammatory or antimicrobial actions .

Properties

CAS No.

68293-39-0

Molecular Formula

C14H16O2

Molecular Weight

216.27 g/mol

IUPAC Name

2-(1,2,3,5,6,7-hexahydro-s-indacen-4-yl)acetic acid

InChI

InChI=1S/C14H16O2/c15-14(16)8-13-11-5-1-3-9(11)7-10-4-2-6-12(10)13/h7H,1-6,8H2,(H,15,16)

InChI Key

YMSAKLKEEFHGIJ-UHFFFAOYSA-N

Canonical SMILES

C1CC2=CC3=C(CCC3)C(=C2C1)CC(=O)O

Origin of Product

United States

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